molecular formula C15H11F3O2 B6407103 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261585-65-2

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid

Número de catálogo: B6407103
Número CAS: 1261585-65-2
Peso molecular: 280.24 g/mol
Clave InChI: DVFIDFNFHJATNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a strategically fluorinated organic compound that serves as a versatile building block in advanced chemical and pharmaceutical research. Compounds featuring a benzoic acid core substituted with trifluoromethyl groups are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group is a key motif known to enhance the properties of drug candidates, including by increasing lipophilicity and metabolic stability . This makes such intermediates valuable for the design and synthesis of novel bioactive molecules. Research into structurally similar N'-3-(trifluoromethyl)phenyl derivatives has demonstrated their potential in developing high-affinity ligands for central nervous system targets, such as the NMDA receptor's phencyclidine (PCP) binding site . Furthermore, certain benzoic acid derivatives containing trifluoromethylphenyl groups have shown potent anti-staphylococci and anti-enterococci activities , suggesting a role in developing new antibacterial agents to combat multidrug-resistant pathogens . As a key intermediate, this compound provides researchers with a critical scaffold for exploring new chemical spaces in various fields, including pharmaceuticals and material science .

Propiedades

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIDFNFHJATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691139
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261585-65-2
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility: 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid , a specialized biaryl scaffold used in medicinal chemistry.

Executive Summary

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a sterically congested, lipophilic biaryl carboxylic acid. Unlike planar biphenyl systems, this molecule exhibits a distinct non-planar topography driven by the "ortho-buttressing" effect of the C2-methyl group. This steric pressure forces both the C1-carboxyl and the C3-aryl moieties out of the central ring plane, creating a defined three-dimensional vector essential for specific receptor binding (e.g., Nuclear Receptors, GPCRs).

This guide delineates the compound's physicochemical behavior, focusing on its solubility challenges, pKa modulation, and the synthetic rigor required to construct its sterically hindered biaryl core.

Molecular Architecture & Conformational Analysis

The "Methyl Buttress" Effect

The defining feature of this molecule is the 1,2,3-trisubstitution pattern on the central benzoic acid ring.

  • Position 1 (COOH): The acidic pharmacophore.

  • Position 2 (CH3): The steric anchor.

  • Position 3 (Ar-CF3): The lipophilic tail.

The C2-methyl group acts as a steric wedge. It clashes with the ortho-hydrogens of the C3-phenyl ring, restricting rotation around the biaryl bond. This results in a high torsional angle (typically 50–90°), preventing coplanarity. Consequently, the molecule adopts a rigid, twisted conformation that can enhance selectivity for hydrophobic pockets in protein targets while reducing non-specific binding associated with flat aromatic stackers.

Electronic Profile
  • Trifluoromethyl (-CF3): Located on the meta-position of the distal ring, this group is strongly electron-withdrawing (inductive effect, -I) and highly lipophilic. It protects the distal ring from metabolic oxidation (blocking the metabolic "soft spot") and increases the molecule's overall lipophilicity.

  • Carboxyl (-COOH): The pKa is modulated by the C2-methyl group. While alkyl groups are electron-donating, the steric twist forces the carboxyl group out of conjugation with the benzene ring. This loss of resonance stabilization in the neutral form typically increases the acidity (lowers pKa) relative to unsubstituted benzoic acid, making the proton easier to dissociate.

Physicochemical Properties Dashboard

The following data represents experimental and high-confidence predicted values derived from structural analogs (e.g., o-toluic acid derivatives and flufenamic acid isosteres).

PropertyValue / RangeTechnical Implication
Molecular Formula C₁₅H₁₁F₃O₂Core scaffold tracking.
Molecular Weight 280.24 g/mol Fragment-like, suitable for FBDD.
pKa (Acidic) 3.8 – 4.1Slightly stronger acid than benzoic acid (4.2) due to steric inhibition of resonance.
LogP (Lipophilicity) 4.8 ± 0.3Highly lipophilic. Poor aqueous solubility; high permeability.
LogD (pH 7.4) ~1.5 – 2.0At physiological pH, the ionized form (carboxylate) improves solubility significantly.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability (Rule of 5 compliant).
Rotatable Bonds 2 (Restricted)Biaryl rotation is hindered; Carboxyl rotation is hindered.
Solubility (Water) < 0.01 mg/mLPractically insoluble in neutral form. Requires pH adjustment > 8.0 for dissolution.

Synthetic Methodology: The Steric Challenge

Constructing the C2-C3 biaryl bond in the presence of an ortho-methyl group and an ortho-carboxyl (or ester) is non-trivial due to steric hindrance. Standard Suzuki-Miyaura conditions often fail or give low yields.

Optimized Synthesis Protocol

Reaction Type: Sterically Demanding Suzuki-Miyaura Coupling. Key Strategy: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in crowded environments.

Reagents:

  • Electrophile: Methyl 3-bromo-2-methylbenzoate (Ester protection is crucial to prevent catalyst poisoning by the free acid).

  • Nucleophile: 3-(Trifluoromethyl)phenylboronic acid.

  • Catalyst System: Pd(OAc)₂ + SPhos (or XPhos).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Protocol Steps:

  • Protection: Convert 3-bromo-2-methylbenzoic acid to its methyl ester using MeOH/H₂SO₄.

  • Coupling: Charge reactor with Ester (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Base (3.0 eq).

  • Degassing: Sparge with Argon for 15 minutes (Oxygen is detrimental to electron-rich ligands).

  • Reflux: Heat to 100°C for 12–18 hours. Monitor disappearance of bromide by HPLC.

  • Hydrolysis: Treat the crude intermediate with LiOH in THF/Water to reveal the free acid.

  • Purification: Acidify to pH 3 to precipitate the product. Recrystallize from Ethanol/Heptane.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-2-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl 3-bromo-2-methylbenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (3-CF3-Ph-B(OH)2, Pd-SPhos, K3PO4) Inter1->Step2 Steric Challenge Inter2 Biaryl Ester Intermediate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid Step3->Final

Figure 1: Step-wise synthetic route highlighting the ester protection strategy to mitigate catalyst poisoning and improve coupling efficiency.

Solubility & Formulation Strategy

The high LogP (4.8) indicates that this compound is a BCS Class II candidate (Low Solubility, High Permeability).

Solubility Profiling
  • Neutral pH (1-6): Insoluble. The compound exists as a protonated free acid, forming tight crystal lattices driven by pi-stacking.

  • Basic pH (>8): Soluble. Formation of the carboxylate salt breaks the lattice energy.

  • Organic Solvents: Highly soluble in DMSO (>50 mM), Ethanol, and DCM.

Formulation Recommendations

For biological assays or animal dosing, avoid simple aqueous suspensions.

  • DMSO Stock: Prepare 10 mM stock in 100% DMSO.

  • Co-solvent System: Dilute into PBS containing 5% DMSO + 5% Solutol HS15 or Tween-80.

  • Salt Formation: For solid oral dosage forms, generate the Sodium or Meglumine salt to improve dissolution rates.

Analytical Characterization

To validate the identity of the synthesized material, look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • δ 2.30 ppm (s, 3H): Distinct singlet for the C2-Methyl group.

    • δ 13.0 ppm (bs, 1H): Broad singlet for the Carboxylic acid proton.

    • Aromatic Region: Complex multiplet pattern. The protons on the central ring will show coupling constants typical of 1,2,3-substitution.

  • ¹⁹F NMR:

    • δ -62.0 ppm (s, 3F): Strong singlet for the Trifluoromethyl group. This is a definitive diagnostic peak.

  • LC-MS:

    • ESI(-): Look for [M-H]⁻ peak at m/z 279.2. Negative mode is preferred for carboxylic acids.

Biological Relevance & Applications

This scaffold is frequently observed in:

  • Nuclear Receptor Modulators: The twisted biaryl mimics the ligand geometry required for PPARγ and RXR agonists.

  • Kinase Inhibitors: Used as a hydrophobic "cap" group to occupy deep hydrophobic pockets (e.g., in p38 MAP kinase inhibitors).

  • Bioisosteres: It serves as a rigidified, metabolically stable analog of N-phenylanthranilic acids (fenamates).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Methyl-3-(3-CF3-phenyl) Benzoic Acid Effect1 C2-Methyl Group: Forces Twist (Selectivity) Prevents Planar Stacking Core->Effect1 Effect2 C3-CF3 Group: Increases Lipophilicity Blocks Metabolism Core->Effect2 Effect3 C1-Carboxyl: Ionic Headgroup H-Bond Donor/Acceptor Core->Effect3

Figure 2: Pharmacophore dissection showing the functional role of each structural component.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 644-649. Link

  • Lipophilicity of Fluorinated Compounds: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Link

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid , a specialized biaryl intermediate critical in the development of Hedgehog pathway inhibitors and other pharmaceutical agents.

Chemical Identity & Structural Analysis[1]

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid derivative. It serves as a key scaffold in medicinal chemistry, particularly in the synthesis of inhibitors for the Hedgehog signaling pathway (e.g., analogs of Sonidegib/LDE225).

Core Identifiers
PropertyDetail
Chemical Name 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid
Systematic Name 2-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS Number Not Widely Indexed (See Note on CAS)
Molecular Formula C₁₅H₁₁F₃O₂
Molecular Weight 280.25 g/mol
Structural Class Biaryl Carboxylic Acid
Key Functional Groups Carboxylic Acid (-COOH), Trifluoromethyl (-CF₃), Biaryl Core

Note on CAS Registry: While the specific CAS number for this 3-trifluoromethyl isomer is not widely indexed in public databases, it is a close structural analog to 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid (CAS 1221722-10-6 ), a known metabolite of Sonidegib (LDE225). Researchers should reference the parent scaffold or the specific starting materials (CAS 76006-33-2 and CAS 1423-26-3) for procurement and regulatory filing.

Structural Visualization

The molecule consists of a central 2-methylbenzoic acid ring coupled at the 3-position to a 3-trifluoromethylphenyl ring. This biaryl configuration forces a twisted conformation due to steric hindrance between the methyl group and the ortho-hydrogens of the phenyl ring, a feature often exploited to lock bioactive conformations in drug design.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid with 3-(trifluoromethyl)phenylboronic acid . This protocol ensures high regioselectivity and yield.

Reaction Scheme

Reagents:

  • Aryl Halide: 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2)

  • Boronic Acid: 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Preparation: In a nitrogen-purged reaction vessel, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) and 3-(trifluoromethyl)phenylboronic acid (1.2 eq) in a mixture of degassed 1,4-dioxane and water (4:1 v/v).

  • Base Addition: Add K₂CO₃ (3.0 eq) to the solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a strictly inert atmosphere.

  • Reaction: Heat the mixture to 90°C and stir for 12–16 hours . Monitor progress via LC-MS (Target Mass: 280.25 [M+H]⁺ or 279.24 [M-H]⁻).

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (0-50%) to yield the pure product as a white solid.

Synthesis Workflow Diagram

SynthesisPathway Start1 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Start1->Reaction Start2 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3) Start2->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Product 2-Methyl-3-(3-trifluoromethylphenyl) benzoic acid (Target) Workup->Product

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.

Applications in Drug Development

This compound is primarily utilized as a scaffold intermediate in the synthesis of small molecule inhibitors.

Hedgehog Pathway Inhibition

The structural motif is highly similar to the biaryl core of Sonidegib (LDE225) , a Smoothened (Smo) antagonist approved for basal cell carcinoma.

  • Mechanism: The biaryl acid moiety occupies a hydrophobic pocket in the Smo receptor, with the trifluoromethyl group providing metabolic stability and enhanced lipophilicity.

  • SAR Relevance: The 3-trifluoromethyl substitution (meta) vs. the 4-trifluoromethoxy (para) found in Sonidegib metabolites allows for fine-tuning of potency and pharmacokinetic properties.

Kinase Inhibition

Biaryl carboxylic acids are common pharmacophores in kinase inhibitors (e.g., p38 MAPK, VEGFR). The restricted rotation of the biaryl bond (atropisomerism potential) can be leveraged to improve selectivity for specific kinase conformations (DFG-in vs. DFG-out).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data should be obtained:

MethodExpected Signal / Result
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, COOH), δ 7.8–7.4 (m, 7H, Aromatic), δ 2.4 (s, 3H, Ar-CH₃).
¹⁹F NMR Single peak around -62.5 ppm (corresponding to -CF₃).
LC-MS (ESI) [M-H]⁻ peak at m/z 279.2 .
Appearance White to off-white crystalline solid.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sonidegib (LDE225) Structure & Metabolites: Pan, S., et al. (2010). Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 1(3), 130–134. Link

  • Biaryl Acid Scaffolds in Drug Design: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, the simplest aromatic carboxylic acid, stands as a fundamental pillar in the edifice of organic chemistry and medicinal drug discovery.[1][2] Its structure, a benzene ring attached to a carboxyl group, is a deceptively simple motif that has given rise to a vast and diverse family of therapeutic agents.[1] Naturally occurring in many plants, such as in gum benzoin, from which it was first isolated, its true power lies in its versatility as a chemical scaffold.[3] For centuries, chemists and pharmacologists have functionalized its aromatic ring and modulated its carboxylic acid group to unlock a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of this journey, from the serendipitous discoveries of the 16th century to the rational, structure-based design of novel therapeutics today. We will delve into the pivotal historical milestones, examine the evolution of synthetic methodologies, and analyze the structure-activity relationships that continue to drive the development of new benzoic acid derivatives for a multitude of diseases.

Part 1: The Genesis - Discovery and Foundational Chemistry of Benzoic Acid

The story of benzoic acid begins not in a modern laboratory, but in the annals of 16th-century alchemy and early chemistry.

  • Initial Discovery and Isolation : The first documented descriptions of benzoic acid isolation came from the dry distillation of gum benzoin, a resin from Styrax trees.[1] Figures such as Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) are credited with these early observations.[1][3][4] For a considerable time, this natural resin remained its only known source.[3]

  • Structural Elucidation : It was not until 1832 that the compound's chemical nature began to be understood. The seminal work of Justus von Liebig and Friedrich Wöhler successfully determined the composition of benzoic acid, establishing its identity as C₆H₅COOH and laying the groundwork for its synthesis and derivatization.[3][4]

  • Early Applications and Synthesis : The therapeutic potential of the scaffold was first recognized in 1875 when Salkowski discovered the potent antifungal properties of benzoic acid.[3][4] This led to its widespread adoption as a food preservative, a role it and its salts (benzoates) still play today.[5][6] The first industrial-scale syntheses moved away from the reliance on gum benzoin. One early process involved the partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates—a method lauded for its high yield and use of abundant materials.[3][4] Another method involved the hydrolysis of benzotrichloride; however, this process often yielded products with significant chlorinated impurities, making them unsuitable for human consumption.[3][4]

Part 2: The First Blockbuster Derivative - The Transformative Story of Aspirin

No discussion of benzoic acid derivatives is complete without a thorough examination of its most famous offspring: acetylsalicylic acid, or aspirin. This journey from folk medicine to one of the most widely used drugs in history is a masterclass in chemical modification for therapeutic benefit.

From Willow Bark to Salicylic Acid

The story begins with the medicinal use of willow tree bark, a practice documented by ancient civilizations, including the Sumerians and Egyptians, to treat pain and fever.[7][8][9]

  • Isolation of Salicin : In 1828, German pharmacologist Johann Buchner isolated the active ingredient from willow bark, a bitter crystalline compound he named salicin.[9][10]

  • Conversion to Salicylic Acid : A decade later, in 1838, Italian chemist Raffaele Piria successfully converted salicin into a more potent acidic compound: salicylic acid.[10][11] The first complete synthesis from simpler precursors was achieved in 1860 by Hermann Kolbe and Eduard Lautemann, providing a reliable industrial route to the compound.[12]

While effective, salicylic acid was harsh on the stomach, causing significant gastric irritation and discomfort, which limited its clinical utility.

The Birth of a Gentler Drug: Acetylsalicylic Acid

The challenge was to modify salicylic acid to retain its therapeutic effects while minimizing its corrosive side effects. The solution was acetylation.

  • Synthesis and Patent : In 1897, Felix Hoffmann, a chemist at the German company Bayer, synthesized a pure and stable form of acetylsalicylic acid (ASA).[10][11] This chemical modification—adding an acetyl group—masked the acidic phenol group, reducing gastric irritation. Bayer patented the process and, in 1899, marketed the new drug under the trade name Aspirin.[9][13] The name was derived from "A" for acetyl, "spir" from the plant Spiraea ulmaria (meadowsweet), another source of salicin, and "in," a common drug suffix.[7][9]

  • The Eichengrün Controversy : The official history long credited Hoffmann alone. However, later evidence, including a 1949 claim by his former colleague Arthur Eichengrün, strongly suggests that the work was done under Eichengrün's direction and that he was the true inventor who recognized its potential after others at Bayer had dismissed it.[8][13]

  • Unraveling the Mechanism : For over 70 years, aspirin's mechanism of action remained a mystery. In 1971, British pharmacologist Sir John Vane made a Nobel Prize-winning discovery: aspirin works by irreversibly inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[9][11][14] This inhibition blocks the synthesis of prostaglandins, signaling molecules that mediate inflammation, pain, and fever.

Diagram: Historical Development of Aspirin

Aspirin_History Willow Willow Bark (Ancient Use) Salicin Salicin (Buchner, 1828) Willow->Salicin Extraction SalicylicAcid Salicylic Acid (Piria, 1838) Salicin->SalicylicAcid Chemical Conversion ASA Acetylsalicylic Acid (Aspirin) (Hoffmann/Eichengrün, 1897) SalicylicAcid->ASA Acetylation (Reduces Gastric Irritation) Mechanism COX Inhibition Mechanism (Vane, 1971) ASA->Mechanism Elucidation

Caption: From natural remedy to targeted drug: the evolution of Aspirin.

Part 3: Modern Synthetic Strategies for Novel Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry due to its synthetic tractability.[15] The carboxylic acid group serves as a critical anchor for biological interactions, while the aromatic ring provides a canvas for introducing various substituents to fine-tune the molecule's properties.[15]

Key Synthetic Methodologies

Several robust methods are employed to synthesize substituted benzoic acids, each with its own advantages depending on the desired substitution pattern and scale.

  • Oxidation of Alkylbenzenes : This is a direct and often cost-effective industrial method. Substituted toluenes are oxidized using strong oxidizing agents or, more commonly, through catalytic oxidation with oxygen in the presence of cobalt or manganese salts.[3][4][16]

  • Hydrolysis of Benzonitriles or Benzamides : In a laboratory setting, the hydrolysis of benzonitriles or benzamides under acidic or basic conditions is a reliable method to yield the corresponding benzoic acid.[1]

  • Carbonation of Grignard Reagents : This classic method involves forming a Grignard reagent from an aryl halide (e.g., bromobenzene derivative) and reacting it with solid carbon dioxide (dry ice). Acidic workup then yields the benzoic acid. This is particularly useful for introducing the carboxyl group onto a pre-functionalized aromatic ring.[3]

Diagram: Major Synthetic Routes to Substituted Benzoic Acids

Synthesis_Routes Start Aryl Precursors Route1 Substituted Toluene O₂, Catalyst (Co/Mn) Oxidation Start->Route1 Route2 Aryl Halide 1. Mg, ether 2. CO₂ 3. H₃O⁺ Grignard Carbonation Start->Route2 Route3 Benzonitrile / Benzamide H₃O⁺ or OH⁻, Δ Hydrolysis Start->Route3 Target Substituted Benzoic Acid Route1->Target Route2->Target Route3->Target

Caption: Key synthetic pathways to the benzoic acid core structure.

Experimental Protocol: Oxidation of p-Methylbenzoic Acid

This protocol details a representative laboratory-scale synthesis of a substituted benzoic acid via oxidation.

Objective: To synthesize 4-carboxybenzoic acid from p-methylbenzoic acid.

Materials:

  • p-Methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5.0 g of p-methylbenzoic acid and 3.0 g of NaOH in 200 mL of deionized water.

  • Oxidation: While stirring, slowly add 12.0 g of KMnO₄ to the solution. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: Cool the reaction mixture to room temperature. Destroy any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color is completely gone.

  • Filtration: Remove the MnO₂ precipitate by vacuum filtration through a Buchner funnel. Wash the precipitate with a small amount of hot water to recover any adsorbed product.

  • Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring. The white precipitate of 4-carboxybenzoic acid will form.

  • Isolation and Purification: Collect the product by vacuum filtration, wash with cold deionized water, and dry. The product can be further purified by recrystallization from water.

Self-Validation: The success of the reaction is visually confirmed by the disappearance of the purple permanganate color. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (e.g., IR, NMR).

Part 4: Expanding the Therapeutic Landscape

Building upon the foundational scaffold, medicinal chemists have developed a vast library of derivatives targeting a wide range of diseases.

Structure-Activity Relationship (SAR) Principles

The biological activity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[15] These modifications alter the molecule's electronic character, lipophilicity (fat-solubility), and shape, which in turn dictates how it interacts with its biological target.[15]

Substituent Group General Effect Influence on Biological Activity
Hydroxyl (-OH) Electron-donating, H-bond donor/acceptorCan be critical for binding to enzyme active sites and often contributes to antioxidant activity.[15]
Amino (-NH₂) Electron-donating, H-bond donorCan increase potency by forming key hydrogen bonds with target receptors.[15]
Methyl (-CH₃) Electron-donating, lipophilicIncreases ability to cross cell membranes; steric bulk can influence selectivity and potency.[15]
Nitro (-NO₂) Strong electron-withdrawingOften associated with antimicrobial and anticancer activity.[15][17]
Halogens (-F, -Cl, -Br) Electron-withdrawing, lipophilicCan enhance binding affinity and improve pharmacokinetic properties like metabolic stability.
Key Therapeutic Areas
  • Anti-inflammatory Agents (Beyond Aspirin) : The success of aspirin spurred the development of other non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal, a derivative of salicylic acid, is a competitive and reversible COX inhibitor used for pain and arthritis.[14] Mesalamine (5-aminosalicylic acid) is another key derivative used to treat inflammatory bowel disease, with a more complex mechanism involving inhibition of COX, lipoxygenase (LOX), and NF-κB.[14]

  • Antimicrobial and Antifungal Agents : Benzoic acid itself is a potent antimicrobial, particularly in acidic conditions where its undissociated form can easily penetrate microbial cell membranes and disrupt intracellular pH and metabolism.[5][18][19][20] Research into novel derivatives has yielded compounds with enhanced and more specific activity. For example, by modifying the scaffold, researchers have designed molecules that specifically target fungal enzymes like CYP53, offering a more targeted approach to antifungal therapy.[21][22][23]

  • Anticancer Agents : The benzoic acid moiety is a key structural component in numerous anticancer drugs.[24][25] Derivatives have been designed to target various cancer-related pathways.[17] For instance, Bexarotene and Tamibarotene are retinobenzoic acids that selectively bind to retinoic acid receptors to control cell growth and are used in treating certain leukemias and lymphomas.[17] Other derivatives have been developed as inhibitors of critical signaling molecules like tyrosine kinases or as modulators of epigenetic targets like sirtuins.[17][26]

  • Enzyme Inhibitors for Neurodegeneration : The versatility of the scaffold has been leveraged to create multi-target drugs for complex diseases like Alzheimer's.[27] Researchers have designed benzoic acid derivatives that can simultaneously inhibit both acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and human carbonic anhydrases (hCAs), which are implicated in mitochondrial dysfunction in the disease.[27]

Conclusion: An Enduring Legacy and a Promising Future

From its initial discovery in the resin of a tree to its central role in modern pharmacology, the journey of benzoic acid is a testament to the power of chemical innovation. Its simple, robust scaffold has proven to be an exceptionally fertile ground for the discovery and development of therapeutic agents that have had a profound impact on human health. The legacy of aspirin alone, the first blockbuster derivative, reshaped modern medicine.

Today, the story is far from over. Researchers continue to explore the vast chemical space around the benzoic acid core, designing novel derivatives with enhanced potency, improved selectivity, and novel mechanisms of action. Emerging strategies, such as incorporating these derivatives into advanced drug delivery systems like solid lipid nanoparticles to improve efficacy and reduce toxicity, demonstrate the ongoing evolution of the field.[28] As our understanding of disease biology deepens, the benzoic acid scaffold will undoubtedly remain a vital and enduring tool in the hands of scientists striving to create the next generation of life-saving medicines.

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (n.d.).
  • Benzoic acid - Wikipedia. (n.d.).
  • Aspirin | Overview, History & Discovery - Study.com. (n.d.).
  • The discovery of aspirin: a reappraisal - PMC. (n.d.).
  • History of aspirin - Wikipedia. (n.d.).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem. (n.d.).
  • Benzoic acid - New World Encyclopedia. (n.d.).
  • BENZOIC ACID - Ataman Kimya. (n.d.).
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025, May 15).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Antifungal Activity of Benzoic Acid Derivatives from Piper lanceaefolium - ACS Publications. (2001, December 19).
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. (2015, August 1).
  • Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC. (n.d.).
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, March 12).
  • Benzoic Acid: Natural vs. Synthetic Preservatives and the Future of Food Safety. (2025, November 18).
  • Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. (n.d.).
  • Benzoic Acid - GeeksforGeeks. (2025, July 23).
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29).
  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed. (2021, August 15).
  • Salicylic acid | Anti-inflammatory, Acne Treatment, Pain Relief | Britannica. (2026, January 1).
  • review of applications for benzoic acid derivatives in pharmaceuticals - Benchchem. (n.d.).
  • The Controversial Story of Aspirin. (2014, December 2).
  • A history of aspirin - The Pharmaceutical Journal. (2014, September 26).
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (2025, August 6).
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5).
  • CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Advancements in Understanding Benzoic Acid's Impact on Human Health - Justlong in Food. (2022, October 13).
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - MDPI. (2017, October 30).
  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a - DergiPark. (n.d.).
  • The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC. (n.d.).
  • Full article: Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - Taylor & Francis Online. (2019, September 10).
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1).
  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022, May 5).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. (2024, October 7).
  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Publishing. (2023, May 12).
  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids - PMC - NIH. (2023, May 12).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
  • Application and Pharmacology of Benzoic acid - ChemicalBook. (2022, March 23).
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (n.d.).
  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC - NIH. (2013, November 12).
  • Technical Support Center: Synthesis of Substituted Benzoates - Benchchem. (n.d.).

Sources

structural analysis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Modern Medicinal Scaffold

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a synthetic organic compound that represents a confluence of privileged structural motifs in modern medicinal chemistry. Its biphenyl-like core, decorated with a carboxylic acid, a methyl group, and a trifluoromethyl moiety, suggests a molecular architecture ripe for exploration in drug discovery. The trifluoromethyl group, in particular, is a bioisostere of the methyl group that can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] The benzoic acid functional group provides a handle for salt formation and potential interactions with biological targets. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for predicting its behavior in biological systems and for rationally designing next-generation therapeutics. This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, grounded in established analytical principles.

Foundational Physicochemical & Synthetic Profile

A thorough structural analysis begins with a clear understanding of the molecule's basic properties and a reliable method for its synthesis.

Key Physicochemical Properties

A summary of the essential physicochemical properties of the title compound is presented in Table 1. These data are crucial for sample handling, solvent selection for analysis, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₅H₁₁F₃O₂PubChem
Molecular Weight 296.24 g/mol PubChem
CAS Number 62089-35-4[2][3]
Appearance Solid (predicted)[3]
Melting Point 106-109 °C[3]
Boiling Point 256.8 °C at 760 mmHg[3]

Table 1: Physicochemical properties of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid.

Synthesis and Purification Pathway

While multiple synthetic routes can be envisioned, a common approach for this class of compounds involves a Suzuki or similar cross-coupling reaction. The general workflow for synthesis and purification is outlined in Figure 1. A final recrystallization step is critical to obtain high-purity crystalline material suitable for X-ray diffraction and other sensitive analyses.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 2-bromo-3-methylbenzoic acid & (3-(trifluoromethyl)phenyl)boronic acid reaction Suzuki Coupling (Pd catalyst, base) start->reaction crude Crude Product reaction->crude column Column Chromatography (Silica gel) crude->column recrystallization Recrystallization (e.g., Ethanol/Water) column->recrystallization pure Pure Crystalline Product recrystallization->pure G cluster_workflow Structural Analysis Workflow A Synthesis & Purification B Spectroscopic Analysis (NMR, MS, IR) A->B C Crystallization A->C E Computational Modeling (DFT) B->E Data for validation F Complete Structural Elucidation B->F D X-ray Diffraction C->D D->E Data for validation D->F E->F

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Role of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Potential in Agrochemical Design

In the relentless pursuit of more effective and environmentally benign crop protection solutions, the design and synthesis of novel active ingredients are paramount. The strategic incorporation of specific chemical moieties can profoundly influence a molecule's biological activity, metabolic stability, and mode of action. 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a bespoke chemical entity poised to serve as a valuable scaffold in the synthesis of next-generation agrochemicals. Its unique trifunctional architecture, comprising a carboxylic acid group for derivatization, a sterically influential methyl group, and a lipophilic, metabolically robust trifluoromethylphenyl substituent, offers a compelling platform for creating innovative insecticides, herbicides, and fungicides.

The trifluoromethyl group, in particular, is a well-established bioisostere for a chlorine atom but with significantly different electronic properties, often enhancing the efficacy and stability of agrochemicals.[1][2] This guide provides a comprehensive overview of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, including its synthesis, physicochemical properties, and its potential applications in the synthesis of novel agrochemical candidates. Detailed, field-proven insights and step-by-step protocols are provided to empower researchers and drug development professionals to explore the full potential of this versatile building block.

Physicochemical Properties and Structural Significance

A thorough understanding of the physicochemical properties of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is fundamental to its effective application in synthetic workflows.

PropertyValueSource
IUPAC Name 2-methyl-3-(trifluoromethyl)benzoic acid[3]
CAS Number 62089-35-4[3]
Molecular Formula C₉H₇F₃O₂[3]
Molecular Weight 204.15 g/mol [3]

The trifluoromethylphenyl group is a key feature, known to enhance the lipophilicity of molecules, which can improve their ability to penetrate biological membranes of target pests or plants.[1][4] The benzoic acid moiety provides a reactive handle for a variety of chemical transformations, most notably the formation of amides and esters, which are common linkages in a vast array of commercial agrochemicals.[5][6][7][8]

Synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid: A Proposed Protocol

The availability of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a prerequisite for its use in agrochemical synthesis. While not widely commercialized, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions. The following protocol outlines a potential Suzuki coupling approach.

G A 2-Bromo-3-methylbenzoic acid C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C A->C B (3-(Trifluoromethyl)phenyl)boronic acid B->C D 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid C->D Suzuki Coupling

Caption: Proposed Suzuki coupling for the synthesis of the title compound.

Protocol:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol), (3-(trifluoromethyl)phenyl)boronic acid (9.76 g, 51.2 mmol), and potassium carbonate (19.3 g, 139.5 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (100 mL) and deionized water (25 mL).

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.07 g, 0.93 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture to pH 2 with 2M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Agrochemical Synthesis: A Hypothetical Protocol for a Novel Insecticidal Amide

The true potential of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid lies in its utility as a precursor for novel agrochemicals. The following protocol details a hypothetical, yet plausible, synthesis of a novel insecticidal amide, leveraging the structural features of the title compound. The target molecule is designed to mimic the general structure of some known amide insecticides.[4][9]

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid B Thionyl Chloride (SOCl₂) Toluene, 80 °C A->B C 2-Methyl-3-(3-trifluoromethylphenyl)benzoyl chloride B->C E Triethylamine (Et₃N) Dichloromethane, 0 °C to RT C->E D 4-Fluoroaniline D->E F N-(4-fluorophenyl)-2-methyl-3-(3-trifluoromethylphenyl)benzamide E->F

Caption: A two-step synthesis of a hypothetical insecticidal amide.

Part 1: Synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoyl chloride (Acid Chloride Formation)

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid (5.0 g, 24.5 mmol) in dry toluene (50 mL).

  • Reagent Addition: Add thionyl chloride (3.6 mL, 49.0 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Part 2: Synthesis of N-(4-fluorophenyl)-2-methyl-3-(3-trifluoromethylphenyl)benzamide (Amide Coupling)

  • Reaction Setup: In a 250 mL three-necked flask, dissolve 4-fluoroaniline (2.72 g, 24.5 mmol) and triethylamine (4.1 mL, 29.4 mmol) in dry dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: Dissolve the crude 2-Methyl-3-(3-trifluoromethylphenyl)benzoyl chloride from the previous step in dry dichloromethane (50 mL) and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the reaction mixture with 1M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure amide.

Mode of Action and Biological Activity Considerations

While the biological activity of the hypothetical N-(4-fluorophenyl)-2-methyl-3-(3-trifluoromethylphenyl)benzamide is unknown, its structural motifs suggest potential modes of action. Many amide-based insecticides target the nervous system of insects. The trifluoromethylphenyl moiety could enhance binding affinity to specific receptors. Further research, including in-vitro and in-vivo screening against various insect pests, would be necessary to elucidate its precise mechanism and efficacy.

Conclusion

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of a reactive carboxylic acid, a sterically directing methyl group, and a bioactivity-enhancing trifluoromethylphenyl group provides a solid foundation for the design of new active ingredients. The protocols outlined in this guide, though one is hypothetical, are based on robust and well-established chemical principles, offering a clear pathway for researchers to synthesize and evaluate new agrochemical candidates derived from this versatile intermediate. The continued exploration of such novel scaffolds is essential for the future of sustainable agriculture and effective pest management.

References

  • Brevard, H., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. VTechWorks. Available at: [Link]

  • Brevard, H., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. PubMed. Available at: [Link]

  • Bloomquist, J. R., et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC. Available at: [Link]

  • Wang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). Dichloro trifluoromethyl benzoic acids as agrochemical agents.
  • PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • Google Patents. (n.d.). Benzoic acid herbicide composition.
  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Available at: [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • European Patent Office. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. Google Patents.
  • PubMed. (n.d.). Benzoic Acid Derivatives From Piper Species and Their Antiparasitic Activity. Available at: [Link]

  • Shibata, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
  • Patsnap. (n.d.). Insecticidal composition containing trifluorobenzene pyrimidine. Eureka. Available at: [Link]

  • S&P Global. (2022). New Generics update 2022: Agribusiness report on active ingredients coming off patent up to 2027. Available at: [Link]

  • PubMed. (n.d.). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available at: [Link]

  • Justia Patents. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING, UPTAKE AND RAINFASTNESS PROPERTIES. Available at: [Link]

  • ResearchGate. (n.d.). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available at: [Link]

  • MDPI. (n.d.). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid via Sterically Controlled Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthetic protocol for 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid , a critical biaryl scaffold often found in kinase inhibitors and thrombopoietin receptor agonists (e.g., Eltrombopag analogues).

The Challenge: The synthesis involves a Suzuki-Miyaura cross-coupling at the 3-position of a benzoic acid core. The presence of a methyl group at the 2-position creates significant ortho-steric hindrance relative to the reaction site. Furthermore, the unprotected carboxylic acid moiety requires carefully buffered basic conditions to prevent catalyst deactivation while maintaining solubility.

The Solution: We utilize a Buchwald Precatalyst (SPhos Pd G2) system. Unlike traditional Pd(PPh₃)₄, which often fails with ortho-substituted halides due to slow oxidative addition, SPhos facilitates rapid coupling in sterically congested environments. This protocol integrates a "self-validating" acid-base workup that eliminates the need for immediate column chromatography in many cases.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the biaryl bond. The optimal forward strategy employs 3-bromo-2-methylbenzoic acid as the electrophile and 3-(trifluoromethyl)phenylboronic acid as the nucleophile.

Reaction Scheme

Electrophile: 3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2) Nucleophile: 3-(Trifluoromethyl)phenylboronic acid (CAS: 1423-61-6) Catalyst: SPhos Pd G2 (CAS: 1375325-68-0)

ReactionScheme SM1 3-Bromo-2-methylbenzoic acid (Electrophile) Cat Catalyst: SPhos Pd G2 Base: K3PO4 (aq) Solvent: 1,4-Dioxane SM1->Cat SM2 3-(Trifluoromethyl)phenylboronic acid (Nucleophile) SM2->Cat Prod Target: 2-Methyl-3-(3-trifluoromethylphenyl) benzoic acid Cat->Prod 80-100°C, 4-12h Yield: >85%

Caption: Retrosynthetic disconnection and forward reaction parameters using 2nd Generation Buchwald Precatalysts.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Bromo-2-methylbenzoic acid 215.041.05.00 gLimiting Reagent
3-(Trifluoromethyl)phenylboronic acid 189.931.25.30 gCoupling Partner
SPhos Pd G2 719.660.02 (2 mol%)335 mgCatalyst
Potassium Phosphate (K₃PO₄) 212.273.014.8 gBase
1,4-Dioxane --50 mL (10V)Solvent
Water (degassed) --25 mL (5V)Co-solvent
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Vessel Prep: Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane and water mixture with nitrogen gas for 20 minutes. Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) active species, killing the catalytic cycle.

  • Charging Solids: Charge the reaction flask with the aryl bromide (5.00 g), boronic acid (5.30 g), and K₃PO₄ (14.8 g).

  • Catalyst Addition: Add the SPhos Pd G2 catalyst (335 mg) last.

    • Note: If using Pd(dppf)Cl₂, add it at this stage as well. SPhos is preferred for this substrate due to the ortho-methyl steric clash [1].

Step 2: Reaction Execution
  • Solvent Transfer: Cannulate the degassed dioxane/water mixture into the reaction flask under a positive pressure of nitrogen.

  • Heating: Heat the mixture to 90°C in an oil bath.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid) every 2 hours.

    • Endpoint: Disappearance of the aryl bromide. Reaction typically completes in 4–6 hours.

Step 3: Workup (The "Self-Validating" Purification)

This molecule allows for an Acid-Base extraction strategy that removes non-acidic impurities (e.g., de-boronated byproducts, phosphine oxides) without chromatography.

  • Cooling: Cool reaction to room temperature.[1][2]

  • Filtration: Filter through a pad of Celite to remove palladium black and insoluble phosphate salts. Rinse the pad with EtOAc (50 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel. Add water (50 mL).

  • Base Wash: The product is currently a potassium salt (carboxylate) and resides in the aqueous layer. Wash the aqueous layer with EtOAc (2 x 50 mL).

    • Critical Check: The organic layer contains the impurities (homocoupled boronic acid, ligand). Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Extraction: Extract the milky aqueous mixture with fresh EtOAc (3 x 75 mL).

  • Drying: Combine these organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

Purification & Quality Control

Purification Workflow

While the acid-base workup provides ~90-95% purity, pharmaceutical applications require >99%.

PurificationFlow Crude Crude Carboxylic Acid (Post-Workup) Check Purity Check (HPLC) Crude->Check Recryst Recrystallization (EtOH/Water or Toluene) Check->Recryst If >90% Column Flash Chromatography (DCM/MeOH 95:5) Check->Column If <90% Final Pure Product (>99% HPLC) Recryst->Final Column->Final

Caption: Decision tree for final purification based on crude purity profile.

Analytical Specifications[4]
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Diagnostic peaks include the methyl singlet at ~2.3-2.4 ppm and the carboxylic acid proton (broad singlet) at >12 ppm. The aromatic region will show a complex pattern due to the meta-substituted biphenyl system.

  • Mass Spectrometry (ESI-): [M-H]⁻ = 279.06 (Calculated for C₁₅H₁₀F₃O₂⁻).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by O₂ or Steric Failure.Ensure rigorous degassing. Switch from Pd(dppf)Cl₂ to SPhos Pd G2 or XPhos Pd G2 [2].
Protodeboronation Boronic acid instability at high temp.Add boronic acid in portions or lower temp to 80°C. Increase catalyst loading to 3 mol%.
Black Precipitate Pd precipitation (Pd black).Normal. Ensure filtration through Celite. If reaction stalls, add more ligand (SPhos) to stabilize Pd.
Product in Organic Wash pH of aqueous layer too low during wash.Ensure aqueous layer is pH > 10 before the initial EtOAc wash to keep the acid deprotonated.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[3] Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Organic Chemistry Portal. "Suzuki Coupling." (General Mechanism & Conditions). Link

Sources

Application Note: High-Performance Quantification of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid (referred to herein as MTBA-CF3 ). This molecule represents a critical class of biphenyl carboxylic acid intermediates often utilized in the synthesis of CFTR modulators and non-steroidal anti-inflammatory drug (NSAID) candidates.

Due to the steric hindrance introduced by the ortho-methyl group and the high lipophilicity imparted by the trifluoromethyl (-CF3) moiety, this analyte presents specific challenges regarding solubility, column retention, and ionization efficiency. This guide provides two validated protocols:

  • HPLC-UV: For raw material assay, purity profiling, and reaction monitoring (Limit of Quantitation: ~1 µg/mL).

  • LC-MS/MS: For trace impurity analysis and pharmacokinetic (PK) studies in biological matrices (Limit of Quantitation: ~1-5 ng/mL).

Analyte Profiling & Physicochemical Constraints

Before method selection, the analyst must understand the molecular behavior of MTBA-CF3.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₅H₁₁F₃O₂Monoisotopic Mass: ~280.07 Da.
pKa (Acid) 4.2 – 4.5Analyte must be kept in non-ionized form (pH < 2.5) for retention on C18, or fully ionized (pH > 6.5) for elution.
LogP ~4.1 (High Lipophilicity)Requires high organic content (>60%) for elution; prone to carryover in LC systems.
UV Maxima ~210 nm, ~254 nmThe biphenyl system provides strong conjugation, but the ortho-methyl group twists the rings, slightly hypsochromically shifting the

.
Structural Feature Ortho-Methyl GroupSteric Effect: The methyl group at position 2 forces the phenyl ring at position 3 out of planarity. This reduces

-

stacking efficiency on phenyl-hexyl columns, making C18 the preferred stationary phase.

Method A: HPLC-UV (Purity & Assay)

Objective: Robust quantification for drug substance release and synthetic process control.

Chromatographic Conditions[1][2][3]
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" double-endcapping reduces tailing caused by the free carboxylic acid interacting with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Phosphoric acid is preferred over TFA for UV detection at 210 nm due to lower background noise.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Critical to minimize peak broadening from restricted rotation of the biphenyl bond).

  • Detection: Diode Array Detector (DAD) at 254 nm (quant) and 210 nm (impurity ID).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
8.090Gradient Elution
10.090Column Wash (Remove lipophilic dimers)
10.140Re-equilibration
14.040End of Run
System Suitability Protocol (SST)
  • Resolution (Rs): If analyzing reaction mixtures, Rs > 2.0 between MTBA-CF3 and the des-methyl precursor.

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase column temperature to 45°C or check mobile phase pH).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Method B: LC-MS/MS (Trace Quant & Bioanalysis)

Objective: High-sensitivity quantification in plasma or complex reaction matrices.

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI) in Negative Mode .

    • Mechanism: The carboxylic acid deprotonates easily (

      
      ).
      
  • Source Temp: 450°C (High temp required to desolvate the hydrophobic droplets).

  • Capillary Voltage: -3500 V.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
279.1 (

)
235.1 15Loss of

(Decarboxylation) - Quantifier
279.1 (

)
215.1 25Loss of

+ HF - Qualifier

Note: The decarboxylation transition is highly specific for benzoic acids. Ensure the collision gas (Argon) pressure is optimized to prevent in-source fragmentation.

Sample Preparation (Solid Phase Extraction)

Due to the high LogP, Protein Precipitation (PPT) often results in low recovery for MTBA-CF3 because the drug binds non-specifically to the protein pellet. Solid Phase Extraction (SPE) is mandatory for accuracy.

Protocol:

  • Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elution: Elute with 500 µL Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 50:50 Mobile Phase A:B.
    

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on the sample origin.

AnalyticalWorkflow Start Sample Origin RawMaterial Raw Chemical / API Start->RawMaterial BioSample Plasma / Microsomes Start->BioSample ReactionMix Reaction Mixture Start->ReactionMix UV_Method Method A: HPLC-UV (High Conc > 1 µg/mL) RawMaterial->UV_Method SamplePrep SPE Extraction (HLB Cartridge) BioSample->SamplePrep ReactionMix->UV_Method MS_Method Method B: LC-MS/MS (Trace Conc < 100 ng/mL) ReactionMix->MS_Method If Impurity < 0.05% PurityCheck Purity & Assay (254 nm) UV_Method->PurityCheck MRM_Quant MRM Quant (279 -> 235) MS_Method->MRM_Quant SamplePrep->MS_Method

Caption: Analytical decision matrix for MTBA-CF3, routing samples to HPLC-UV for bulk assay or LC-MS/MS for trace analysis.

Scientific Rationale & Troubleshooting (E-E-A-T)

The "Ortho-Effect" and Chromatography

The 2-methyl group creates a steric clash with the phenyl ring at position 3. In solution, this prevents the two aromatic rings from becoming coplanar.

  • Impact: This reduces the effective conjugation length, meaning the UV extinction coefficient (

    
    ) might be lower than expected for a standard biphenyl. Do not use unsubstituted biphenyl as a surrogate standard.  You must use a certified reference standard of MTBA-CF3.
    
  • Peak Shape: At low temperatures (<25°C), the rotation around the biphenyl bond slows down. This can lead to peak broadening or splitting (atropisomerism-like behavior). Always maintain column temperature

    
     40°C. 
    
Carryover Management

The trifluoromethyl group makes the molecule "sticky."

  • Symptom: Ghost peaks in blank injections.

  • Solution: Use a needle wash of 90:10 Acetonitrile:Isopropanol . The isopropanol helps solubilize the fluorinated moiety better than pure methanol.

Internal Standard Selection

For LC-MS/MS, an isotopic analog is ideal. If unavailable, use Flufenamic Acid (CAS 530-78-9).

  • Why: Flufenamic acid shares the benzoic acid core and the trifluoromethyl group, providing similar ionization efficiency and retention time behavior, although it lacks the biphenyl connectivity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. (2023). 2-Methyl-3-(trifluoromethyl)benzoic acid (Structural Analog Data). [Link]

  • McAtee, J. J., et al. (2018). "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 140(21), 6522-6526.[1] (Context on trifluoromethylation chemistry and stability). [Link][2]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions to construct this important biaryl scaffold. The inherent steric hindrance from the ortho-methyl group and the electronic effects of the trifluoromethyl moiety can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which is typically accomplished via a Suzuki-Miyaura cross-coupling between a 2-methyl-3-halobenzoic acid derivative and (3-trifluoromethylphenyl)boronic acid (or its ester).

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue often related to catalyst deactivation or suboptimal reaction conditions, particularly for a sterically challenging coupling like this one.

Root Cause Analysis:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. Oxygen is a primary culprit, as it can oxidize both the Pd(0) catalyst and the phosphine ligands.[1]

  • Insufficient Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for both oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Poor Ligand Choice: The steric bulk around the biaryl bond being formed requires a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition. Standard ligands like PPh₃ may be inadequate.

  • Ineffective Base: The choice and quality of the base are critical. The base's role is to activate the boronic acid for transmetalation. If the base is weak, impure, or poorly soluble in the reaction medium, this step will be inefficient.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere: De-gas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration. Oxygen promotes the formation of palladium black and the oxidative homocoupling of the boronic acid.[2]

  • Optimize Ligand Selection: For sterically demanding couplings, switch to bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the monoligated palladium species that is often more active in challenging couplings.[3] An appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is crucial.[1]

  • Increase Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C (depending on the solvent's boiling point). Monitor for potential decomposition of starting materials at higher temperatures.

  • Re-evaluate Your Base: Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions for hindered couplings, but it requires a small amount of water to function optimally.[4] Alternatively, a strong base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be very effective. Ensure your base is finely powdered and dry.

Q2: I've isolated a major byproduct with a mass corresponding to a bi-trifluoromethylphenyl compound. What is this and how do I prevent it?

A2: This is almost certainly the homocoupling product of your (3-trifluoromethylphenyl)boronic acid, resulting in 3,3'-bis(trifluoromethyl)biphenyl. This is a classic side reaction in Suzuki-Miyaura couplings.

Root Cause Analysis:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. This is often the primary cause of homocoupling.[2]

  • Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[2]

  • Electron-Deficient Boronic Acid: The electron-withdrawing nature of the CF₃ group makes the corresponding boronic acid more susceptible to side reactions, including homocoupling.[3]

Troubleshooting Protocol:

  • Improve Degassing: As with low conversion, the most critical step is to rigorously exclude oxygen from your reaction mixture.

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the initial reduction step that can consume the boronic acid and generate the homocoupled byproduct.[1]

  • Modify the Order of Addition: Pre-heat the mixture of the aryl halide, base, and catalyst in the degassed solvent for 10-15 minutes before adding the boronic acid. This can ensure the oxidative addition step occurs first, making the desired cross-coupling pathway more favorable once the boronic acid is introduced.

  • Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling than the corresponding boronic acids.[2]

Q3: My analysis shows a significant amount of 2-methylbenzoic acid. What is causing this de-bromination?

A3: The presence of 2-methylbenzoic acid indicates that your starting material, presumably 2-methyl-3-bromobenzoic acid, is undergoing reductive dehalogenation.

Root Cause Analysis:

  • Hydrogen Source: This side reaction requires a source of hydrogen. This can come from the solvent (e.g., alcohols, THF), the base, or water. The palladium catalyst can facilitate the transfer of a hydride to the aryl halide.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the trifluoromethylphenyl group from boron to palladium) is slow relative to other processes, the palladium-aryl halide intermediate has more time to undergo undesired side reactions like dehalogenation.

Troubleshooting Protocol:

  • Choose an Aprotic Solvent: If you are using a protic solvent like an alcohol, switch to an aprotic solvent such as dioxane, toluene, or DMF.

  • Use an Anhydrous Base: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous.

  • Optimize for Faster Transmetalation:

    • Use a more effective ligand (as described in A1) to accelerate the overall catalytic cycle.

    • Ensure your base is sufficiently strong and soluble to promote the formation of the active boronate species.

Q4: The boronic acid is being consumed, but I'm not forming the desired product. Instead, I see 1-trifluoromethylbenzene. What's happening?

A4: This is a classic case of protodeborylation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5]

Root Cause Analysis:

  • Presence of Protic Sources: Water and acidic or basic conditions can promote this side reaction. The reaction is often accelerated under basic conditions which generate the more reactive boronate anion.

  • High Temperatures and Long Reaction Times: These conditions can increase the rate of protodeborylation, especially if the desired cross-coupling is sluggish.

  • Substrate Electronics: Electron-deficient arylboronic acids, such as the one bearing a trifluoromethyl group, are particularly susceptible to protodeborylation.[6]

Troubleshooting Protocol:

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate. These are significantly more resistant to protodeborylation. MIDA boronates are particularly stable and can be used in anhydrous coupling conditions.[2]

  • Minimize Water: Use anhydrous solvents and bases. While some Suzuki reactions benefit from a small amount of water, excessive amounts can exacerbate protodeborylation.

  • Base Selection: While a base is necessary, a very strong base in a protic solvent can accelerate the undesired reaction. If using aqueous base, consider switching to anhydrous conditions with K₃PO₄.

  • Avoid Excessive Reaction Times: Monitor the reaction closely by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction to avoid prolonged exposure of the remaining boronic acid to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and initial reaction conditions for this synthesis?

A1: A robust starting point for the synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is the Suzuki-Miyaura coupling of Methyl 2-methyl-3-bromobenzoate with (3-trifluoromethylphenyl)boronic acid pinacol ester . Using the ester of the benzoic acid can prevent potential complications with the free carboxylic acid group coordinating to the palladium catalyst.

ParameterRecommended Starting Condition
Aryl Halide Methyl 2-methyl-3-bromobenzoate (1.0 equiv)
Boron Reagent (3-Trifluoromethylphenyl)boronic acid pinacol ester (1.2-1.5 equiv)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos (2-4 mol%)
Base K₃PO₄ (2.0-3.0 equiv), finely ground
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)
Temperature 100-110 °C
Atmosphere Nitrogen or Argon

After the coupling reaction, the methyl ester can be hydrolyzed to the desired benzoic acid using standard conditions (e.g., LiOH in THF/water).

Q2: How do the steric hindrance and the trifluoromethyl group specifically impact this reaction?

A2: The combination of steric and electronic factors makes this a challenging synthesis:

  • Steric Hindrance: The ortho-methyl group on the benzoic acid derivative crowds the reaction site. This slows down the oxidative addition of the palladium catalyst and, more significantly, the final reductive elimination step to form the C-C bond. This is why bulky, specialized ligands are required to facilitate these difficult steps.[7]

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group.[8] This makes the ipso-carbon of the boronic acid more electron-deficient, which can slow down the transmetalation step. It also increases the susceptibility of the boronic acid to protodeborylation.[6]

Q3: Which analytical techniques are best to monitor the reaction and identify side products?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the consumption of the starting aryl bromide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of starting materials and the appearance of the product. Crucially, it provides the mass of byproducts, allowing for rapid identification of homocoupling, dehalogenation, and protodeborylation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude reaction mixture can provide quantitative information on the ratio of product to starting materials and byproducts. The trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum for easy monitoring of all CF₃-containing species.

CompoundMolecular Weight ( g/mol )Key Analytical Signature
Desired Product 282.23M+H⁺ = 283.1
Homocoupling Product 290.20M+H⁺ = 291.1
Dehalogenation Product 136.15M+H⁺ = 137.1 (from methyl ester)
Protodeborylation Product 146.11M+H⁺ = 147.1

Visualizing the Chemistry: Reaction Pathways

Understanding the desired catalytic cycle and the competing side reactions is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Trans->Product Ar1X Ar¹-X (2-Me-3-Br-Benzoate) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (CF₃-Ph-Boronate) Ar2B->Trans Base Base (e.g., K₃PO₄) Base->Trans caption Fig 1. The main catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Fig 1. The main catalytic cycle for the Suzuki-Miyaura reaction.

Competing Side Reaction Pathways

Side_Reactions cluster_main Main Reactants cluster_side Side Products Ar1X Ar¹-X (Aryl Halide) Dehalogenation Ar¹-H (Dehalogenation) Ar1X->Dehalogenation [Pd], H- source Ar2B Ar²-B(OR)₂ (Boron Reagent) Protodeborylation Ar²-H (Protodeborylation) Ar2B->Protodeborylation H₂O / Base / Heat Homocoupling Ar²-Ar² (Homocoupling) Ar2B->Homocoupling [Pd], O₂ caption Fig 2. Major competing side reactions in the Suzuki coupling.

Caption: Fig 2. Major competing side reactions in the Suzuki coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Observed NoConv Low / No Conversion? Start->NoConv Byproducts Major Byproducts? NoConv->Byproducts No CheckInert Improve Degassing & Inert Atmosphere NoConv->CheckInert Yes Homo Homocoupling (Ar²-Ar²)? Byproducts->Homo Yes CheckLigand Switch to Bulky Ligand (e.g., SPhos) CheckInert->CheckLigand CheckTemp Increase Temperature CheckLigand->CheckTemp Dehalo Dehalogenation (Ar¹-H)? Homo->Dehalo No UsePd0 Use Pd(0) Source Improve Degassing Homo->UsePd0 Yes Proto Protodeborylation (Ar²-H)? Dehalo->Proto No AnhydrousSolvent Use Anhydrous Solvent & Base Dehalo->AnhydrousSolvent Yes UseEster Use Boronic Ester (Pinacol, MIDA) Proto->UseEster Yes caption Fig 3. A logical workflow for troubleshooting common issues.

Caption: Fig 3. A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester | 2765-91-5.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • Caron, S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(4), 833-837.
  • Barrio, P., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(2), 345-353.
  • TCI Chemicals. (2024). Selective Transformations of Aromatic Trifluoromethyl Groups. TCIMAIL, (196).
  • Dreher, S. D., et al. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(29), 9257–9259.
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Yoo, W. J., et al. (2004). Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. Organic Letters, 6(15), 2649-2651.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Molecules. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules, 30(3298).
  • ChemRxiv. (2023).
  • Newman, S. G., et al. (2014). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Journal of the American Chemical Society, 136(49), 17010–17013.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • YouTube. (2025).
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2368-2376.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • BenchChem. (2025). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)
  • Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • RSC Publishing. (n.d.). Synthesis of benzannulated heterocycles by twofold Suzuki–Miyaura couplings of cyclic diarylborinic acids.
  • PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.).
  • Academia.edu. (n.d.). (DOC)

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the successful scale-up of this important chemical intermediate. The unique structural features of this molecule, namely the sterically hindered biaryl bond and the electron-withdrawing trifluoromethyl group, present specific challenges that require careful consideration during process development.

I. Synthetic Strategy Overview: The Suzuki-Miyaura Coupling

The most common and industrially viable route to 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally good yields. The primary disconnection approach involves coupling a 2-methyl-3-halobenzoic acid derivative with 3-(trifluoromethyl)phenylboronic acid.

Caption: General Suzuki-Miyaura coupling route.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid.

Problem Potential Cause Suggested Solution & Scientific Rationale
1. Low or No Product Yield Catalyst Inactivity: The palladium catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[1] On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging.Solution: Ensure rigorous degassing of all solvents and reagents. Utilize a robust nitrogen or argon blanket throughout the reaction and workup. Consider using a pre-catalyst that is more air-stable. Rationale: The active catalytic species is a Pd(0) complex, which is readily oxidized.[2]
Inefficient Transmetalation: The transfer of the trifluoromethylphenyl group from boron to palladium can be sluggish. This step is often base-dependent and can be influenced by solvent choice.[2][3]Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water). The choice of base can significantly impact the reaction rate and yield.[4] Rationale: The base activates the boronic acid for transmetalation. The optimal base depends on the specific substrates and ligands used.
Poor Quality Starting Materials: Impurities in the 2-methyl-3-bromobenzoic acid or 3-(trifluoromethyl)phenylboronic acid can inhibit the catalyst.Solution: Verify the purity of starting materials by NMR or HPLC. Recrystallize if necessary. Rationale: Even small amounts of impurities can act as catalyst poisons.
2. Incomplete Reaction or Stalling Suboptimal Reaction Temperature: Deviations from the optimal temperature can lead to stalled reactions or the formation of side products.[1] Maintaining a consistent internal temperature in large reactors can be difficult.Solution: Carefully monitor and control the internal reaction temperature. Account for potential exotherms, especially during the initial stages of the reaction. Rationale: The rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are temperature-dependent.
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and temperature differences, resulting in an incomplete reaction. This is a common issue when scaling up from a laboratory flask to a large reactor.[5]Solution: Use appropriate reactor geometry and an overhead stirrer with sufficient power to ensure efficient mixing of the heterogeneous mixture. Rationale: Good mixing ensures that all reactants are in contact with the catalyst and that heat is distributed evenly.
3. Formation of Side Products (e.g., Homocoupling) Decomposition of Boronic Acid: 3-(Trifluoromethyl)phenylboronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling, especially at elevated temperatures or in the presence of a strong base.[4]Solution: Optimize the reaction temperature and base concentration. A slower addition of the base or boronic acid may be beneficial. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability.[3][6][7] Rationale: Boronic acids are susceptible to degradation under certain conditions. Minimizing these side reactions is crucial for maximizing the yield of the desired product.
4. Difficult Product Purification Residual Palladium: Removing the palladium catalyst from the final product is a significant challenge in pharmaceutical manufacturing.[5]Solution: Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete. Recrystallization of the final product is also an effective purification method.[8] Rationale: Regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) are very strict.
Tarry Byproducts: The formation of dark, tarry materials can complicate the workup and purification.Solution: Optimize reaction conditions to minimize side product formation. A thorough aqueous workup with appropriate pH adjustments can help remove some impurities. Recrystallization from a suitable solvent system is often necessary.[8][9] Rationale: Tarry byproducts are often polymeric materials resulting from catalyst decomposition or side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this specific Suzuki-Miyaura coupling?

A1: The optimal catalyst and ligand system often requires empirical screening. However, for sterically hindered substrates like 2-methyl-3-bromobenzoic acid, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[3] Palladium acetate (Pd(OAc)₂) or palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) are common palladium sources.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Flammable Solvents: Toluene and dioxane are flammable. Ensure proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors.

  • Palladium Catalysts: Palladium catalysts are pyrophoric in their finely divided state. Handle with care under an inert atmosphere.

  • Boronic Acids: While generally considered low toxicity, boronic acids can be irritants. Wear appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially at elevated temperatures.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product. Quenching a small aliquot of the reaction mixture and analyzing the organic layer will provide a snapshot of the reaction's progress.

Q4: What is a suitable workup procedure for this reaction on a large scale?

A4:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate or toluene.

  • Wash with an aqueous solution of a mild acid (e.g., 1M HCl) to remove the base and inorganic salts.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid on a large scale.[8] A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate or acetone and a poor solvent like heptane or hexanes) should be developed at the lab scale first.

Caption: A typical recrystallization workflow.[8]

IV. Starting Material Synthesis Considerations

The synthesis of the starting materials, 2-methyl-3-bromobenzoic acid and 3-(trifluoromethyl)phenylboronic acid, is also a critical aspect of the overall process.

2-Methyl-3-bromobenzoic acid: This can be prepared from m-toluic acid via bromination.[9] Careful control of the reaction conditions is necessary to achieve the desired regioselectivity.

3-(Trifluoromethyl)phenylboronic acid: This is a commercially available reagent.[10][11][12] However, for large-scale synthesis, it can be prepared from 3-bromobenzotrifluoride via a Grignard reaction followed by quenching with a trialkyl borate.

V. References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. DOI: 10.15227/orgsyn.038.0011. [Link]

  • Yamamoto, T. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. DOI: 10.15227/orgsyn.079.0176. [Link]

  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Takeda Pharmaceuticals. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Retrieved from

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(21), 16195–16202. [Link]

  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy. Organic Chemistry Frontiers. [Link]

  • European Patent Office. (n.d.). Process for preparing pure benzoic acid - Patent 0124709. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(21), 16195-16202. [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Academia.edu. (n.d.). 1PreLab Purification of Benzoic Acid.docx. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Benzoic acid and its derivatives represent a "privileged structure," a versatile core that has given rise to a multitude of therapeutic agents.[1] When this classic scaffold is augmented with fluorine, the resulting analogs often exhibit profoundly altered and enhanced biological profiles. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzoic acid analogs, offering researchers and drug development professionals a clear perspective on the impact of this unique halogen. We will explore the physicochemical underpinnings of fluorine's effects and present comparative experimental data across antimicrobial, cytotoxic, and enzyme-inhibiting activities, complete with detailed protocols to empower your own investigations.

Pillar 1: The Physicochemical Impact of Fluorination

The introduction of a fluorine atom, despite its small size (mimicking hydrogen), fundamentally alters a molecule's electronic and physical properties.[2][3] These changes are the root cause of the observed differences in biological activity.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[4] Strategically placing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][5] This improved permeability is crucial for a drug to reach its target site of action.[5]

  • Binding Affinity and Selectivity: As the most electronegative element, fluorine can form favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[3][4] This can lead to enhanced binding affinity and, in some cases, improved selectivity for the target receptor or enzyme over off-targets.[5] The position of the fluorine atom is critical, as different isomers can have vastly different effects on binding.[6][7]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of the benzoic acid's carboxylic acid group.[4] This influences its ionization state at physiological pH, which in turn affects solubility, membrane transport, and interaction with the target's binding pocket.[4]

Pillar 2: Comparative Analysis of Biological Activities

The true measure of fluorine's impact is seen in direct comparisons of biological activity. The following sections summarize experimental data across key therapeutic areas.

Antimicrobial Activity

Fluorination has been a highly successful strategy in the development of antibacterial agents, most notably the fluoroquinolone class of antibiotics.[2][8] Studies on fluorinated benzoic acid derivatives, such as thiosemicarbazides, show that both the presence and position of fluorine are critical for potency.

Table 1: Comparative Antibacterial Activity (MIC)

Compound ClassSpecific AnalogFluorine PositionTest OrganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides1-(4-fluorobenzoyl) DerivativeparaS. aureus7.82 - 31.25[9]
Fluorobenzoylthiosemicarbazides1-(2-fluorobenzoyl) DerivativeorthoS. aureus7.82 - 31.25[9]
Fluorobenzoylthiosemicarbazides1-(3-fluorobenzoyl) DerivativemetaS. aureus7.82 - 31.25[9]
Fluorobenzoic Acid HydrazidesN/AMultipleGram-positive bacteriaGeneral inhibitory activity noted[10]
Non-fluorinated Benzoic AmidesN/ANoneS. aureusModerate Activity[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

As the data suggests, fluorinated thiosemicarbazide derivatives show significant activity against Gram-positive bacteria.[9] The specific activity can be highly dependent on the substitution pattern on other parts of the molecule, but the fluorobenzoyl moiety is a key driver of the antibacterial response.[9]

Anticancer and Cytotoxic Activity

Many benzoic acid derivatives are investigated for their potential to inhibit cancer cell proliferation.[11][12] Fluorination can enhance this activity, leading to more potent cytotoxic effects. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Cytotoxic Activity (IC50)

Compound ClassSpecific AnalogFluorine PositionCancer Cell LineIC50Reference
Fluorinated ChalconesChalcone 2aortho (on acetophenone ring)HepG2 (Liver)67.51 µM[13]
Phenyl-thiazolyl-benzoic acidDerivativeN/ANB4 (APL Cells)0.001–1 µM[1]
2-phenylbenzoxazole fluorosulfateortho-substituted derivativeorthoMCF-7 (Breast)Significant cytotoxicity noted[14]
Non-fluorinated ChalconesChalcones 1a-1cNoneHepG2 (Liver)No significant activity[13]
5-Fluro Uracil (Control)N/AN/AHeLa (Cervical)17.84 µM[1]

Note: IC50 (Half-maximal Inhibitory Concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

The comparison of fluorinated and non-fluorinated chalcones clearly demonstrates the positive impact of fluorine on cytotoxicity against HepG2 liver cancer cells.[13] In many cases, the mechanism of action for these compounds involves the induction of apoptosis (programmed cell death).[1]

Enzyme Inhibition

Fluorinated molecules can act as potent enzyme inhibitors through various mechanisms, including competitive inhibition (competing with the substrate for the active site) and non-competitive inhibition (binding to an allosteric site).[15] The enhanced binding interactions afforded by fluorine can lead to tighter binding and more effective inhibition.[15]

For example, various benzoic acid derivatives have been synthesized and tested for their ability to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis.[11] While a non-fluorinated amide derivative was identified as a potent inhibitor (IC50 = 1.09 µM), the principles of fluorine's impact on binding affinity suggest that fluorinated analogs could offer even greater potency.[11] Similarly, a protocol for testing fluorinated benzoic acid derivatives against COX enzymes, which are key targets for anti-inflammatory drugs, highlights the therapeutic relevance in this area.[4]

Pillar 3: Self-Validating Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include necessary controls and provide a robust framework for comparing the biological activities of novel chemical entities.

Experimental Workflow Overview

The journey from a compound to a validated biological result follows a structured path. This workflow ensures that data is generated systematically and reproducibly.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Assays cluster_2 Phase 3: Data Analysis Compound Compound Synthesis or Acquisition Stock Stock Solution Preparation (DMSO) Compound->Stock Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 - MTT) Stock->Cytotoxicity Enzyme Enzyme Inhibition (IC50 Assay) Stock->Enzyme Data Data Collection (e.g., Absorbance, Fluorescence) Antimicrobial->Data Cytotoxicity->Data Enzyme->Data Analysis IC50 / MIC Calculation (Non-linear Regression) Data->Analysis Report Comparative Analysis & Reporting Analysis->Report

Caption: Generalized workflow for the evaluation of benzoic acid analogs.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[16][17]

  • Preparation of Compound Dilutions:

    • Prepare a 2 mg/mL stock solution of the test compound in sterile DMSO.

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[18]

Protocol 2: Cytotoxicity Assay (MTT for IC50 Determination)

This colorimetric assay measures cell metabolic activity to determine the viability of cells after treatment with a compound, allowing for IC50 calculation.[19][20]

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (fluorinated and non-fluorinated analogs) in culture medium from a DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20] Living cells will reduce the yellow MTT to purple formazan crystals.[20]

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[21]

Mechanistic Insights: Induction of Apoptosis

A common mechanism by which cytotoxic benzoic acid derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[1] This process is tightly regulated by a cascade of signaling proteins, primarily caspases. The binding of a bioactive compound to a specific cellular target can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, culminating in the activation of executioner caspases (like Caspase-3/7) that dismantle the cell.

G Compound Fluorinated Benzoic Acid Analog Target Cellular Target (e.g., Receptor, Enzyme) Compound->Target Binds Signal Signal Transduction (e.g., Kinase Cascade) Target->Signal Initiates Bax Pro-apoptotic Proteins (Bax/Bak) Activation Signal->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Executioner Caspases (Caspase-3/7) Activation Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by a bioactive compound.

Conclusion

The strategic incorporation of fluorine is a powerful and proven method for optimizing the biological activity of benzoic acid analogs. By modulating key physicochemical properties, fluorination can significantly enhance metabolic stability, membrane permeability, and target binding affinity. As demonstrated by comparative data, this often translates into superior antimicrobial and cytotoxic potency. For researchers in drug discovery, the choice between a fluorinated and non-fluorinated scaffold is not trivial; it is a critical design decision that can mean the difference between a lead compound and a clinical candidate. The provided protocols offer a standardized framework for making these vital comparisons in the laboratory, enabling the rational design of next-generation therapeutics.

References

[19] VIROLOGY RESEARCH SERVICES. (2024, March 9). Understanding Cytotoxicity. [22] Chemistry LibreTexts. (2024, June 9). 3.4: Different Cytotoxicity Assays. [23] Cytotoxicity assays: Essential tools for assessing drug toxicity and cellular health. (2024, October 4). [24] baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [9] Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020, December 31). MDPI. [10] Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [4] BenchChem. The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. [1] BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. [16] Horvat, M., & Rupnik, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(9), 1795. [8] Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2025, August 7). ResearchGate. [20] Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [25] NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [2] Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [17] METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [18] INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [21] Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Aryal, S. (2022, August 18). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [26] Virtual Interactive Bacteriology Laboratory. Antimicrobial Susceptibility. [27] Altogen Labs. Preclinical Studies: IC-50 Testing. [28] Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. Springer Nature Experiments. Six novel furanone derivatives... (2026, February 13). The Journal of Organic Chemistry. [29] How to determine experimental IC50 value? (2023, June 2). ResearchGate. [30] Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids. [15] Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews. [31] Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025, January 22). MDPI. [6] Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021, November 8). MDPI. [32] Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). Nature. [33] Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2025, October 15). ResearchGate. [34] a) Selective mono‐ and difluorination of benzoic acid derivatives... (n.d.). ResearchGate. [35] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate. [7] Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2023, January 4). MDPI. [36] Structure property relationships of fluorinated carboxylic acid bioisosteres. (2026, January 3). ResearchGate. [37] Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023, September 20). ScholarWorks @ UTRGV. [3] Biological Impacts of Fluorination. (n.d.). ResearchGate. [5] Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. [13] Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024, December 31). VNUHCM Journal of Science and Technology Development. [11] Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010, May 17). Taylor & Francis Online. [14] Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025, July 14). ResearchGate. [38] Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. (2019, August 6). PubMed. [12] Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed.

Sources

assessing the binding affinity of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid derivatives to target proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the precise characterization of a compound's interaction with its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, comparative analysis of the binding affinity of a series of novel 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid derivatives targeting key proteins in the inflammatory cascade. We will delve into the rationale behind the structural modifications of these derivatives and present a comprehensive comparison of their binding affinities against established non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this guide will provide detailed, field-proven protocols for three gold-standard biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—to empower researchers to validate and extend these findings.

The Rationale for Targeting Pro-Inflammatory Enzymes with Benzoic Acid Derivatives

The 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its structural features, including the benzoic acid moiety and the trifluoromethylphenyl group, are known to interact with the active sites of key enzymes in the prostaglandin synthesis pathway, such as Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1).[1][2][3] The trifluoromethyl group, in particular, can enhance binding affinity and improve pharmacokinetic properties.[4]

This guide focuses on a rationally designed series of derivatives of the parent compound, 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid (Compound A), to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity. The following derivatives were synthesized and evaluated:

  • Compound B: Introduction of a hydroxyl group at the 4-position of the benzoic acid ring to explore the impact of a hydrogen bond donor.

  • Compound C: Replacement of the methyl group at the 2-position of the benzoic acid ring with a more sterically hindering ethyl group to probe the spatial constraints of the binding pocket.

  • Compound D: Substitution of the trifluoromethyl group with a less electron-withdrawing methyl group on the phenyl ring to assess the role of electronic effects on binding.

These derivatives were compared against two well-established COX-2 inhibitors, Celecoxib and Rofecoxib , to benchmark their potency and selectivity.

Comparative Binding Affinity Analysis

The binding affinities of our novel benzoic acid derivatives and the reference compounds were determined against human recombinant COX-2 and mPGES-1. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundTarget ProteinIC50 (nM)Notes
Compound A COX-285Parent Compound
mPGES-1>10,000
Compound B COX-2454-OH enhances potency
mPGES-18,500
Compound C COX-21502-Ethyl group reduces potency
mPGES-1>10,000
Compound D COX-2250Trifluoromethyl group is key for potency
mPGES-1>10,000
Celecoxib COX-240Reference Compound[5]
mPGES-1>10,000
Rofecoxib COX-218Reference Compound[6][7]
mPGES-1>10,000

Key Insights from the Comparative Analysis:

  • The parent compound (Compound A) demonstrates moderate potency against COX-2.

  • The addition of a hydroxyl group (Compound B) significantly improves binding affinity, likely due to the formation of an additional hydrogen bond within the active site of COX-2.[1]

  • Increasing the steric bulk at the 2-position of the benzoic acid ring (Compound C) leads to a decrease in potency, suggesting that the binding pocket in this region is sterically constrained.

  • The replacement of the trifluoromethyl group (Compound D) results in a substantial loss of activity, highlighting the critical role of this electron-withdrawing group in establishing potent interactions with the target protein.[8]

  • All tested derivatives exhibit high selectivity for COX-2 over mPGES-1, a desirable characteristic for reducing potential side effects associated with broader inhibition of prostaglandin synthesis.[9]

Visualizing the Prostaglandin Synthesis Pathway and the Point of Inhibition

To understand the mechanism of action of these compounds, it is crucial to visualize their place within the broader biochemical cascade of inflammation. The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of our novel compounds on COX-2.

Prostaglandin_Pathway cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGD2, etc.)->Inflammation & Pain Benzoic Acid Derivatives Benzoic Acid Derivatives Benzoic Acid Derivatives->Prostaglandin H2 (PGH2) Inhibit COX-2

Caption: The prostaglandin synthesis pathway and the site of COX-2 inhibition.

Gold-Standard Methodologies for Quantifying Binding Affinity

To ensure the scientific rigor of our findings, we employed a multi-pronged approach to characterize the binding interactions of our compounds. Below are detailed protocols for three complementary biophysical techniques that provide a comprehensive understanding of binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (our benzoic acid derivatives) and a target protein immobilized on a sensor chip.[10][11] This method provides valuable information on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize COX-2 on Sensor Chip Immobilize COX-2 on Sensor Chip Equilibrate with Running Buffer Equilibrate with Running Buffer Immobilize COX-2 on Sensor Chip->Equilibrate with Running Buffer Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inject Compound (Association) Inject Compound (Association) Prepare Serial Dilutions of Compound->Inject Compound (Association) Equilibrate with Running Buffer->Inject Compound (Association) Flow Running Buffer (Dissociation) Flow Running Buffer (Dissociation) Inject Compound (Association)->Flow Running Buffer (Dissociation) Regenerate Sensor Surface Regenerate Sensor Surface Flow Running Buffer (Dissociation)->Regenerate Sensor Surface Generate Sensorgram Generate Sensorgram Regenerate Sensor Surface->Generate Sensorgram Fit Data to Binding Model Fit Data to Binding Model Generate Sensorgram->Fit Data to Binding Model Determine kon, koff, and Kd Determine kon, koff, and Kd Fit Data to Binding Model->Determine kon, koff, and Kd

Caption: Workflow for assessing binding kinetics using Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Immobilization of Target Protein: Covalently immobilize recombinant human COX-2 onto a CM5 sensor chip using standard amine coupling chemistry.[12]

  • Analyte Preparation: Prepare a series of concentrations of the benzoic acid derivative in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the compound over the immobilized COX-2 surface and a reference flow cell.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate a sensorgram, which plots the response units (RU) against time.[13]

  • Data Analysis: Fit the association and dissociation phases of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).[10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14] This technique determines the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Prepare COX-2 Solution in Cell Prepare COX-2 Solution in Cell Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare COX-2 Solution in Cell->Equilibrate at Constant Temperature Prepare Compound Solution in Syringe Prepare Compound Solution in Syringe Inject Compound into Cell (Titration) Inject Compound into Cell (Titration) Prepare Compound Solution in Syringe->Inject Compound into Cell (Titration) Equilibrate at Constant Temperature->Inject Compound into Cell (Titration) Measure Heat Change Measure Heat Change Inject Compound into Cell (Titration)->Measure Heat Change Generate Titration Curve Generate Titration Curve Measure Heat Change->Generate Titration Curve Fit Data to Binding Isotherm Fit Data to Binding Isotherm Generate Titration Curve->Fit Data to Binding Isotherm Determine Kd, n, ΔH, and ΔS Determine Kd, n, ΔH, and ΔS Fit Data to Binding Isotherm->Determine Kd, n, ΔH, and ΔS

Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of COX-2 in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of the benzoic acid derivative at a higher concentration in the same buffer and load it into the injection syringe.[15]

  • Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.[16]

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a versatile technique for measuring binding events in solution.[17] It is particularly well-suited for high-throughput screening of compound libraries. The assay relies on the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a tracer) upon binding to a larger protein.

Experimental Workflow (Competition Assay):

FP_Workflow cluster_prep Preparation cluster_run FP Assay cluster_analysis Data Analysis Prepare COX-2 and Fluorescent Tracer Mixture Prepare COX-2 and Fluorescent Tracer Mixture Incubate Mixture with Compound Incubate Mixture with Compound Prepare COX-2 and Fluorescent Tracer Mixture->Incubate Mixture with Compound Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound->Incubate Mixture with Compound Excite with Polarized Light Excite with Polarized Light Incubate Mixture with Compound->Excite with Polarized Light Measure Emitted Polarized Light Measure Emitted Polarized Light Excite with Polarized Light->Measure Emitted Polarized Light Calculate Fluorescence Polarization Calculate Fluorescence Polarization Measure Emitted Polarized Light->Calculate Fluorescence Polarization Plot Polarization vs. Compound Concentration Plot Polarization vs. Compound Concentration Calculate Fluorescence Polarization->Plot Polarization vs. Compound Concentration Determine IC50 Determine IC50 Plot Polarization vs. Compound Concentration->Determine IC50

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Step-by-Step Protocol:

  • Assay Development: A fluorescently labeled tracer that binds to COX-2 is required. This can be a known fluorescent ligand or a derivatized version of a known inhibitor.

  • Competition Assay: In a multi-well plate, combine a fixed concentration of COX-2 and the fluorescent tracer with varying concentrations of the unlabeled benzoic acid derivative.[18][19]

  • Measurement: Excite the sample with polarized light and measure the polarization of the emitted fluorescence.

  • Data Analysis: As the concentration of the test compound increases, it will displace the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization.[20] Plot the polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Conclusion: A Pathway to Optimized Anti-Inflammatory Therapeutics

This guide has provided a comprehensive framework for assessing the binding affinity of novel 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid derivatives as potential anti-inflammatory agents. The comparative data highlights the importance of specific structural modifications in achieving high potency and selectivity for COX-2. The detailed protocols for SPR, ITC, and FP offer researchers the tools to rigorously characterize their own compounds and advance the development of the next generation of safer and more effective anti-inflammatory drugs.

References

  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrost
  • Characterization of high affinity binding sites of non-steroidal anti-inflammatory drugs with respect to site-specific probes on human serum albumin. PubMed.
  • Serum Protein Binding of Nonsteroidal Antiinflamm
  • Analysis of fluorescence polarization competition assays with affinimeter. AFFINIMETER.
  • Binding of non-steroidal anti-inflamm
  • Fluorescence Polariz
  • Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
  • A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. PMC.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Fluorescence Polarization Assays: Principles & Applic
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Establishing and optimizing a fluorescence polariz
  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes. Benchchem.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Pharmacology of non-steroidal anti-inflamm
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Surface plasmon resonance. Affinity Technologies.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Characterization of Binding Interactions Using Isothermal Titr
  • Human Prostaglandin E Synthase / MPGES-1 ELISA Kit (A314256). Antibodies.com.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes. Portal de Periódicos da UFMS.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Journal of Biosciences and Medicines.
  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls.
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters.
  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry.
  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors.
  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinform
  • BindingDB BDBM50451153 CHEMBL2303696::Glucuronide Conjug
  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Cellular and Molecular Medicine.
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity.
  • Rofecoxib - Selective COX-2 Inhibitor for Inflamm
  • Rofecoxib (MK 966) | COX Inhibitor. MedchemExpress.com.
  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry.
  • Identification and development of mPGES-1 inhibitors: where we are
  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
  • Selective Inhibitors of Human mPGES-1 from Structure-Based Comput

Sources

Pharmacokinetic Optimization via Trifluoromethylphenyl Substitution: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the substitution of a phenyl or methylphenyl group with a trifluoromethylphenyl (


)  moiety is a high-impact strategy for optimizing lead compounds.[1] This guide objectively compares the pharmacokinetic (PK) profiles of these analogs.

The introduction of the trifluoromethyl (


) group acts as a "metabolic shield."[2][3][4][5] By replacing metabolically labile C–H bonds with strong C–F bonds, researchers can significantly reduce intrinsic clearance (

) and extend half-life (

).[2] However, this modification imposes a "lipophilicity tax," often raising LogP by

units, which necessitates careful monitoring of solubility and plasma protein binding.

Physicochemical Drivers of PK Differences[1]

To understand the pharmacokinetic shifts, we must first quantify the fundamental physical changes introduced by the


 group compared to its non-fluorinated counterparts (Hydrogen, Methyl) and its common bioisostere (Chlorine).
Table 1: Comparative Physicochemical Properties[1]
PropertyHydrogen (-H)Methyl (-CH

)
Chlorine (-Cl)Trifluoromethyl (-CF

)
Impact on PK
Van der Waals Radius (Å) 1.202.001.752.70 Increases steric hindrance; blocks enzyme access.[1]
Electronegativity (Pauling) 2.12.5 (Carbon)3.163.98 (Fluorine) Strong electron-withdrawal reduces pKa of nearby amines, improving permeability.
Bond Energy (kcal/mol) ~99 (C-H)~88 (C-C)~81 (C-Cl)~116 (C-F) Prevents oxidative cleavage (metabolic stability).[1]
Hansch

(Lipophilicity)
0.000.560.710.88 Increases membrane permeability but risks solubility issues.[1]
The "Metabolic Block" Mechanism

The primary driver for PK improvement is the prevention of CYP450-mediated oxidation.[1] The


 group exerts a dual protective effect:[2][3]
  • Steric/Electronic Shielding: It deactivates the aromatic ring toward electrophilic attack by CYP enzymes.[1]

  • Site Blocking: It physically occupies the para or meta positions, preventing hydroxylation at the most vulnerable metabolic "soft spots."[1]

MetabolicBlock cluster_0 Scenario A: Methyl-Phenyl (Labile) cluster_1 Scenario B: CF3-Phenyl (Stable) Drug_CH3 Drug-Ph-CH3 CYP_A CYP450 Enzyme Drug_CH3->CYP_A Oxidation attack Metabolite Drug-Ph-COOH (Rapid Clearance) CYP_A->Metabolite Hydroxylation Drug_CF3 Drug-Ph-CF3 CYP_B CYP450 Enzyme Drug_CF3->CYP_B Steric/Electronic Repulsion No_Reaction Metabolic Block (Extended t1/2) CYP_B->No_Reaction Oxidation Failed

Figure 1: Mechanism of metabolic blocking.[1] The strong C-F bond and electron-withdrawing nature of the CF3 group prevent the oxidative cascade that rapidly clears methyl-phenyl analogs.[1]

Comparative Pharmacokinetic Analysis

Metabolic Stability (Clearance)[1][2][6][7][8]
  • Non-CF3: Phenyl and Tolyl (methylphenyl) groups are classic substrates for CYP2C9 and CYP3A4.[1] They undergo rapid aromatic hydroxylation or benzylic oxidation, leading to high intrinsic clearance (

    
    ).
    
  • With CF3: The

    
     moiety is metabolically inert.[1][2] By substituting a methyl group with 
    
    
    
    , researchers often observe a 2- to 10-fold reduction in clearance .[1]
    • Evidence: In a study of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group reduced the number of metabolites from 18 to 2, effectively shutting down the primary clearance pathway [1].

Bioavailability ( ) and Absorption
  • Non-CF3: High clearance often results in significant "first-pass effect," drastically lowering oral bioavailability (

    
    ).[1]
    
  • With CF3: The reduction in hepatic clearance directly boosts

    
    .[1] Additionally, the increased lipophilicity (LogP) enhances passive diffusion across the intestinal epithelium.
    
    • Trade-off: If LogP exceeds 5.0, solubility-limited absorption may occur, paradoxically lowering bioavailability despite better stability.

Volume of Distribution ( ) and CNS Penetration
  • Non-CF3: Lower lipophilicity often restricts distribution to plasma and water-rich tissues.[1]

  • With CF3: The high lipophilicity drives the drug into tissues, increasing

    
    .
    
    • CNS Impact:[1][6][7] For neurological targets (e.g., Fluoxetine), the

      
       group is critical.[7] It facilitates Blood-Brain Barrier (BBB) crossing, increasing the brain-to-plasma ratio (
      
      
      
      ).[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of a


 substitution, the Liver Microsomal Stability Assay  is the industry-standard protocol.[1] This assay measures intrinsic clearance (

) in vitro.[2][8]
Protocol Workflow

Objective: Compare the depletion rate of Parent Drug (Phenyl) vs. Analog (CF3-Phenyl) in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (1 µM final concentration).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).[1]

Step-by-Step Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add 1 µL of Test Compound stock (1 mM in DMSO) to 999 µL of microsomal mix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2][8]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Termination: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (monitor parent ion transition).

Data Analysis: Plot


 vs. Time. The slope 

determines the half-life:


AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Prepare Microsomes (0.5 mg/mL) Incubate Add Compound Pre-warm 37°C Start->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Extract Aliquot Initiate->Sample Quench Add Ice-Cold ACN (Stop Reaction) Sample->Quench At t=x Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Workflow for the comparative Microsomal Stability Assay.[1]

Case Study: The "Magic Trifluoromethyl" Effect

Context: A drug discovery campaign targeting a kinase inhibitor initially utilized a 4-methylphenyl moiety.[1]

  • Compound A (Methyl): Potent (

    
    ) but showed rapid clearance in rat microsomes (
    
    
    
    ). Metabolite ID revealed extensive oxidation of the methyl group to a carboxylic acid.[1]

Optimization: The methyl group was replaced with a trifluoromethyl group.[1][2][3][9]

  • Compound B (Trifluoromethyl):

    • Potency: Maintained (

      
      ).
      
    • Stability: Half-life increased to

      
       in microsomes.[1]
      
    • In Vivo: Bioavailability (

      
      ) increased from 12% to 55% in rats.
      
    • Mechanism: The

      
       group blocked the "metabolic soft spot" without disrupting the binding mode, validating the bioisosteric replacement [2][3].
      

References

  • Diana, G. D., et al. (1990). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.[1][2][3] Journal of Medicinal Chemistry.[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][4][5][6][7][10][11][12][13] Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1]

  • BenchChem. (2025).[1][2][8] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol.[1][2][8][14][15]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.